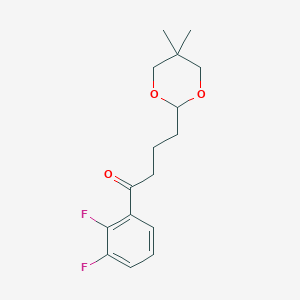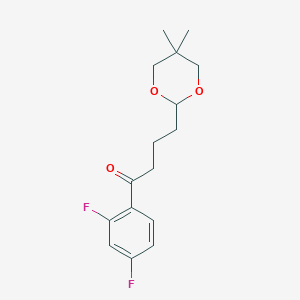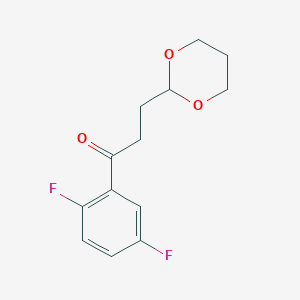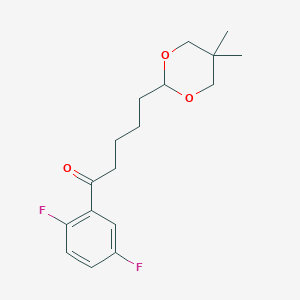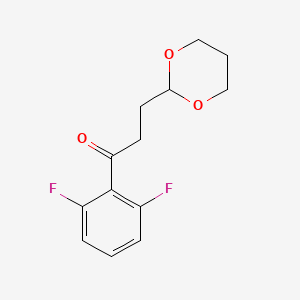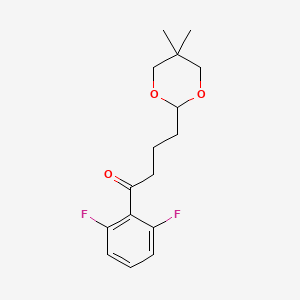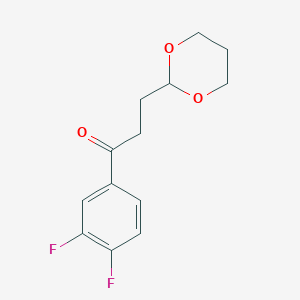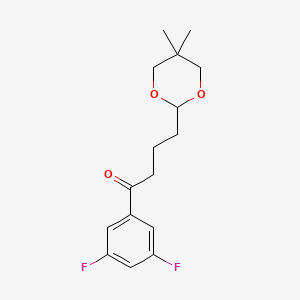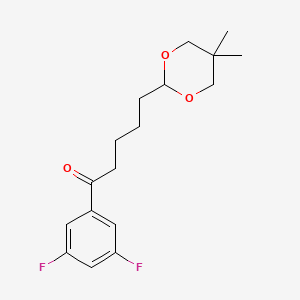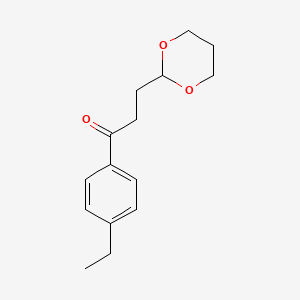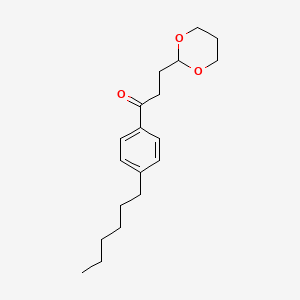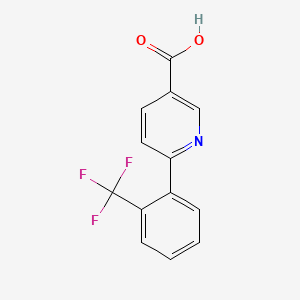
6-(2-(Trifluoromethyl)phenyl)nicotinic acid
説明
6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group at the phenyl ring's ortho position may confer unique physical and chemical properties that could be beneficial in drug design and development .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, including 6-(2-(trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring as a key step. This process is crucial for the production of compounds that can inhibit the catechol-O-methyltransferase (COMT) enzyme. COMT inhibitors have been identified as potential therapeutic agents for diseases such as Parkinson's disease and schizophrenia .
Molecular Structure Analysis
The molecular structure of 6-(2-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group at its ortho position. This structural feature is significant as it influences the compound's binding affinity to target enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid group of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .
Chemical Reactions Analysis
The chemical reactivity of 6-(2-(trifluoromethyl)phenyl)nicotinic acid can be inferred from studies on similar nicotinic acid derivatives. These compounds have been shown to interact with enzymes like CAIII through coordinate bond formation, which is facilitated by the carboxylic acid group. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine ring enhances the inhibitory activity against CAIII, which is an important consideration for the development of therapeutic agents .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-(2-(trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. Trifluoromethyl groups can increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile. Additionally, the electronic effects of the trifluoromethyl group can affect the acidity of adjacent functional groups, such as the carboxylic acid in nicotinic acid derivatives .
科学的研究の応用
Synthesis and Pharmaceutical Applications :
- A novel route for synthesizing 2-trifluoromethyl-nicotinic acid derivatives has been developed. These compounds serve as key intermediates in manufacturing a COMT inhibitor used for pharmaceutical applications (Kiss, Ferreira, & Learmonth, 2008).
- Niflumic acid, a derivative of 2-(trifluoromethyl)nicotinic acid, is recognized for its potent analgesic and anti-inflammatory properties and has been widely used in treating rheumatoid diseases (Park, Shin, Lee, & Na, 2008).
Biological Activities :
- Thionicotinic acid derivatives, including 2-(1-adamantylthio)nicotinic acid, exhibit vasorelaxation and antioxidative activities. They represent a novel class of compounds with potential therapeutic applications (Prachayasittikul et al., 2010).
Chemical Properties and Synthesis :
- The use of 2,6-dichloronicotinic acid in regioselective cross-coupling reactions with boronic acids demonstrates its utility in synthesizing selectively substituted nicotinic acids (Houpis et al., 2010).
- The synthesis and characterization of new compounds, such as chloro-di-phenyltin(IV) complexes with 2-mercapto-nicotinic acid, highlight the diverse chemical applications of 2-(trifluoromethyl)nicotinic acid derivatives (Xanthopoulou et al., 2006).
Molecular Interaction Studies :
- An investigation into the polymorphism of molecules like 2-[methyl(phenyl)amino]nicotinic acid sheds light on the directionality of hydrogen-bonding chains and their implications in crystal structure and stability (Long et al., 2008).
Potential Industrial Applications :
- Methods for producing nicotinic acid, which is a key component in various industrial applications, including the production of vitamins, have been explored. These methods aim to address environmental concerns and align with principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).
将来の方向性
6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .
特性
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647041 | |
| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
726136-58-9 | |
| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


